cinnamomin
Description
Cinnamomin is a type II ribosome-inactivating protein (RIP) isolated from the seeds of Cinnamomum camphora (camphor tree). Structurally, it comprises two chains:
- A-chain (271 residues): Exhibits RNA N-glycosidase activity, cleaving an adenine residue from the 28S rRNA of eukaryotic ribosomes, thereby halting protein synthesis .
- B-chain (264 residues): A glycosylated lectin that facilitates cell entry by binding to glycoconjugates on cell membranes .
This compound shares ~55% sequence identity with ricin and abrin but exhibits significantly lower cytotoxicity . Its dual-chain structure and pH-dependent membrane interaction (enhanced fusogenicity at pH 5.0) are critical for its biological activity . Notably, this compound also serves as a storage protein in camphor tree seeds, with expression peaking during seed maturation .
Properties
CAS No. |
115742-69-3 |
|---|---|
Molecular Formula |
C7H6N2O3S |
Synonyms |
cinnamomin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Type II RIPs
Cinnamomin belongs to the type II RIP family, which includes ricin, abrin, ebulin l, and nigrin b. Key comparisons are summarized below:
Table 1: Structural and Functional Properties of Type II RIPs
Key Findings :
- Cytotoxicity : this compound is 10⁵-fold less toxic than ricin due to its B-chain's weaker affinity for cell receptors and inefficient intracellular trafficking .
- Receptor Specificity : Unlike ricin and ebulin l (galactose-binding), this compound binds to GalNAc residues , a trait shared with nigrin b .
- pH-Dependent Activity : this compound uniquely undergoes conformational changes at low pH (e.g., in endosomes), exposing hydrophobic regions that enhance membrane fusion—a mechanism critical for its subcellular trafficking .
Comparison with Elicitins (β-Cinnamomin)
Naming Clarification : A distinct protein named β-cinnamomin is an elicitin secreted by the oomycete Phytophthora cinnamomi. Despite the shared name, it is unrelated to the plant-derived RIP this compound.
Table 2: this compound (RIP) vs. β-Cinnamomin (Elcitin)
Enzymatic Activity Comparison
This compound’s A-chain shares catalytic residues (e.g., Tyr-123, Glu-177) with ricin and abrin but shows reduced enzymatic efficiency. Mutagenesis studies reveal that substitutions at these residues reduce activity by 8–50-fold .
Table 3: Enzymatic Properties of RIP A-Chains
| RIP | Catalytic Residues | Substrate Specificity | Inhibitor Sensitivity |
|---|---|---|---|
| This compound | Tyr-123, Glu-177 | Eukaryotic 28S rRNA | Sensitive to ATP/S-140 |
| Ricin | Tyr-80, Glu-177 | Eukaryotic 28S rRNA | Resistant to ATP/S-140 |
| References |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
